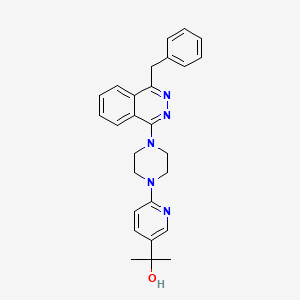![molecular formula C19H22N4O2S B1663225 7-[(E)-but-2-enyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione CAS No. 1164540-96-8](/img/structure/B1663225.png)
7-[(E)-but-2-enyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione
Vue d'ensemble
Description
“7-[(E)-but-2-enyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione” is a chemical compound with the molecular formula C19H22N4O2S . It has an average mass of 370.470 Da and a mono-isotopic mass of 370.14635 Da . This compound is also known as a type of oxopurine .
Molecular Structure Analysis
The molecular structure of this compound includes a purine ring system, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . The compound also contains a but-2-enyl group, a methyl group, and a phenylpropylsulfanyl group attached to the purine ring .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³ . Its molar refractivity is 105.6±0.5 cm³ . It has 6 hydrogen bond acceptors and 1 hydrogen bond donor . The compound also has 7 freely rotating bonds . Its polar surface area is 93 Ų, and its molar volume is 291.2±7.0 cm³ .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound is part of the purine-2,6-dione family, known for its diverse synthesis methods and chemical properties. A study demonstrated the synthesis of similar compounds, highlighting the potential for chemical diversification and the exploration of new properties and applications (Simo, Rybár, & Alföldi, 1998).
Potential in Cancer Research
- Research on purine-dione derivatives has shown promising results in anticancer activity. Some compounds within this family were synthesized and exhibited good to excellent inhibition activity against human breast cancer cell lines, suggesting a potential role in cancer treatment (Hayallah, 2017).
Psychotropic Activity
- Studies on purine-2,6-dione derivatives revealed their affinity for certain serotonin receptors and potential psychotropic activity. This suggests possible applications in the treatment of mental health disorders such as depression and anxiety (Chłoń-Rzepa et al., 2013).
Synthesis Techniques
- Innovative synthesis techniques using protective groups have been developed for purine-2,6-diones, enabling the creation of compounds with specific properties and potential therapeutic applications (Khaliullin & Shabalina, 2020).
Structural and Vibrational Analysis
- The structure and vibrational characteristics of purine derivatives, including those with methyl substitutions, have been analyzed, providing insights into their molecular properties and interactions (Gobre, Pinjari, & Gejji, 2010).
Cardiovascular and Anti-Inflammatory Potential
- Some purine-2,6-dione derivatives have been explored for their cardiovascular and anti-inflammatory activities, indicating potential therapeutic uses in these areas (Kaminski et al., 1989).
Propriétés
IUPAC Name |
7-[(E)-but-2-enyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-3-4-12-23-15-16(22(2)18(25)21-17(15)24)20-19(23)26-13-8-11-14-9-6-5-7-10-14/h3-7,9-10H,8,11-13H2,1-2H3,(H,21,24,25)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHRGGHCCMMDND-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(N=C1SCCCC3=CC=CC=C3)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1SCCCC3=CC=CC=C3)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(E)-but-2-enyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine](/img/structure/B1663142.png)
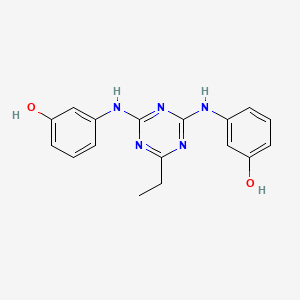
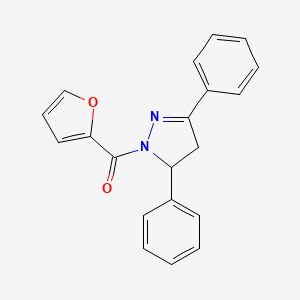
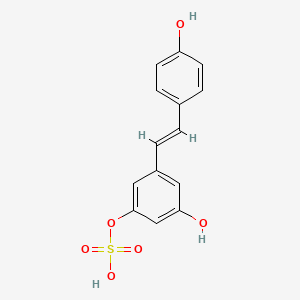
![2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B1663148.png)
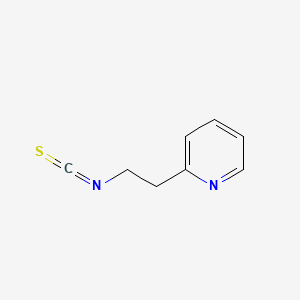
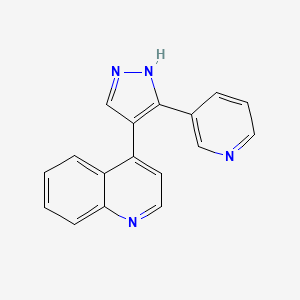
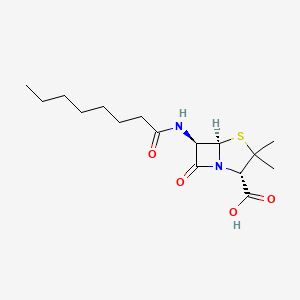
![2-[Methyl(2-pyridin-2-ylethyl)amino]fluoren-9-one](/img/structure/B1663153.png)
![6-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)hexanoic acid](/img/structure/B1663156.png)
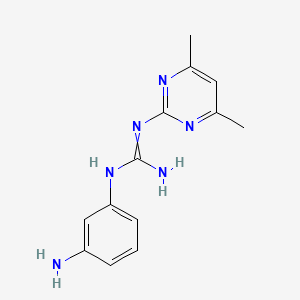
![2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one](/img/structure/B1663160.png)
![4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine](/img/structure/B1663161.png)
